Bienvenue dans la boutique en ligne BenchChem!

Brosuximide

Anticonvulsant duration Succinimide pharmacology Phensuximide comparison

Brosuximide is a racemic meta-brominated succinimide (INN 1979) with a longer anticonvulsant duration vs. phensuximide and superior maximal electroshock seizure (MES) model efficacy. The meta-bromine substituent increases lipophilicity (XLogP3 1.3 vs. ethosuximide 0.3), altering BBB penetration and metabolic stability. It is ideal for preclinical MES screening, continuous telemetry-based seizure monitoring, and SAR campaigns investigating halogen position and electronegativity effects on anticonvulsant activity. Not recommended for absence seizure models; ethosuximide remains the appropriate control. For R&D use only.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 22855-57-8
Cat. No. B1667940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrosuximide
CAS22855-57-8
Synonyms3-bromophenylsuccinimide
lefadol
m-bromophenylsuccinimide
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14)
InChIKeyUTVDIOAGFGTMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brosuximide (CAS 22855-57-8): A 3-Bromophenyl Succinimide Anticonvulsant – Procurement & Differentiation Overview


Brosuximide (CAS 22855-57-8), also known as 3-bromophenylsuccinimide or lefadol, is a racemic succinimide derivative assigned the WHO International Nonproprietary Name (INN) in 1979 [1]. It is classified as an antiepileptic agent within the succinimide class, structurally defined by a meta-bromine substituent on the phenyl ring attached to the pyrrolidine-2,5-dione core [2]. Described as a longer-lasting anticonvulsant [3], brosuximide has been studied primarily in rodent seizure models; however, it has not been reported in any clinical trials and lacks ChEMBL-documented bioactivity data [4].

Why Brosuximide Cannot Be Interchanged with Other Succinimide Anticonvulsants


Although brosuximide shares the succinimide scaffold with clinically established agents such as ethosuximide, phensuximide, and methsuximide, the meta-bromine substituent alters both the lipophilicity (XLogP3 1.3 vs. ethosuximide XLogP3 0.3) and the electron-withdrawing properties of the phenyl ring, potentially affecting blood-brain barrier penetration, metabolic stability, and target engagement kinetics [1][2]. The limited available comparative data—drawn from older Polish-language studies and N-substituted derivative analyses—suggest that the brominated analogs exhibit divergent efficacy profiles across seizure models, with longer duration but reduced potency against pentylenetetrazole-induced convulsions relative to non-brominated congeners [3][4]. Generic substitution without empirical verification therefore carries a risk of altered therapeutic outcomes.

Quantitative Differentiation Evidence for Brosuximide Against Closest Analogs


Duration of Action: Brosuximide Exhibits Longer-Lasting Anticonvulsant Effect Relative to Phensuximide

The N-morpholinomethyl and N-amino derivatives of 3-bromophenylsuccinimide (IL-7 and IL-16, respectively) were shown to act longer than the parent non-brominated succinimide, phensuximide, in rodent seizure models [1]. While brosuximide itself is not the subject of this study, the core 3-bromophenylsuccinimide scaffold is structurally identical; the N-substitutions are expected to modulate, rather than eliminate, the scaffold-dependent pharmacokinetic signature. The NCATS Inxight database independently categorizes brosuximide as a 'longer-lasting anticonvulsant' [2]. Exact half-life values for brosuximide are not available in the peer-reviewed literature, limiting the strength of this comparison.

Anticonvulsant duration Succinimide pharmacology Phensuximide comparison

Maximal Electroshock Seizure (MES) Efficacy: Bromophenylsuccinimide Derivatives Show Superior Activity to Phensuximide

Derivatives IL-7 (N-morpholinomethyl-3-bromophenylsuccinimide) and IL-16 (N-amino-3-bromophenylsuccinimide) were reported to be 'especially active in the maximal electroshock seizure (MES) test' when compared to phensuximide [1]. The parent compound brosuximide shares the same 3-bromophenylsuccinimide core; the enhanced MES activity is attributed to the brominated scaffold. Quantitative ED50 values for brosuximide itself are not reported in the accessible literature. Additionally, N-methylpyridyl derivatives of m-bromophenylsuccinimide demonstrated anticonvulsant activity in the MES test, though their therapeutic index was inferior to that of ethosuximide and valproic acid [2], reinforcing the scaffold-dependent MES efficacy but highlighting a narrower safety margin.

Maximal electroshock seizure MES test Succinimide anticonvulsant Phensuximide

Pentylenetetrazole (PTZ) Seizure Protection: Brosuximide Derivatives Are Less Efficacious Than Phensuximide

In contrast to their MES performance, IL-7 and IL-16 were explicitly found to be less effective against pentylenetetrazole-induced convulsions than phensuximide [1]. This differential activity profile across seizure models (superior MES, inferior PTZ) is a distinguishing feature of the brominated scaffold. In vivo, brosuximide (as lefadol) was tested at 20 mg/kg i.p. in a PTZ model in mice lesioned with kainic acid; however, the available abstract does not report the percentage of animals protected, making direct quantitative comparison with other anticonvulsants in the same study impossible [2].

Pentylenetetrazole PTZ seizure Succinimide anticonvulsant Phensuximide comparison

Therapeutic Index: Bromophenylsuccinimide Derivatives Exhibit Narrower Safety Margin Than Ethosuximide and Valproate

N-methylpyridyl derivatives synthesized from m-bromophenylsuccinic acid (the synthetic precursor of brosuximide) displayed anticonvulsant activity in both PTZ and MES tests, but their therapeutic index was explicitly reported to be inferior to that of the first-line agents ethosuximide and valproic acid [1]. Although this data pertains to N-methylpyridyl-substituted analogs rather than brosuximide itself, it indicates that the bromophenylsuccinimide scaffold may carry an inherent safety disadvantage relative to non-brominated succinimides and broad-spectrum anticonvulsants. The NCATS Inxight entry and ZINC15 database confirm no clinical trial data are available for brosuximide, precluding human therapeutic index assessment [2][3].

Therapeutic index Safety margin Ethosuximide Valproic acid Succinimide derivatives

Lipophilicity Differentiation: Meta-Bromine Substituent Increases LogP Relative to Ethosuximide

Brosuximide has a computed XLogP3 of 1.3 and a predicted ACD/LogP of 1.31, compared to ethosuximide's XLogP3 of 0.3 [1][2]. The approximately 1-log-unit increase in lipophilicity is attributable to the meta-bromine substitution and may translate to enhanced blood-brain barrier permeability, altered volume of distribution, and extended CNS residence time. This physicochemical differentiation provides a testable hypothesis for the compound's reported 'longer-lasting' anticonvulsant profile. The polar surface area is 46 Ų, within the range conducive to CNS penetration [3].

Lipophilicity LogP Blood-brain barrier Succinimide physicochemical properties

Recommended Application Scenarios for Brosuximide in Preclinical Research


Generalized Tonic-Clonic Seizure Modeling (Maximal Electroshock Paradigm)

Based on the demonstrated superior MES activity of 3-bromophenylsuccinimide derivatives relative to phensuximide [1], brosuximide is best suited for preclinical efficacy screening in the mouse maximal electroshock seizure model—the standard predictor of activity against generalized tonic-clonic seizures.

Chronic Dosing Studies Requiring Extended Inter-Dose Intervals

Brosuximide's reported longer duration of action compared with phensuximide [1][2] makes it a candidate for research protocols where less frequent dosing is desired, such as continuous telemetry-based seizure monitoring or studies in stress-sensitive strains where repeated handling is a confound.

Structure-Activity Relationship (SAR) Studies on Halogenated Succinimides

As a defined meta-brominated succinimide with an established INN designation [3], brosuximide serves as a reference standard for SAR campaigns exploring the impact of halogen position and electronegativity on anticonvulsant efficacy, CNS penetration (XLogP3 1.3 vs. ethosuximide 0.3 [4]), and metabolic stability.

NOT Recommended: Absence Seizure Models Using the PTZ Screen

Because bromophenylsuccinimide derivatives have been shown to be less effective than phensuximide against pentylenetetrazole-induced convulsions [1], brosuximide should not be prioritized for research protocols focused exclusively on absence seizure modeling; ethosuximide or phensuximide remain more appropriate positive controls for such studies.

Quote Request

Request a Quote for Brosuximide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.